molecular formula C6H9N3O2 B14891490 4,6-Dimethoxypyridazin-3-amine

4,6-Dimethoxypyridazin-3-amine

Cat. No.: B14891490
M. Wt: 155.15 g/mol
InChI Key: ZRLRIWOGNHFUOD-UHFFFAOYSA-N
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Description

4,6-Dimethoxypyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two methoxy groups at positions 4 and 6, and an amino group at position 3. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxypyridazin-3-amine typically involves the following steps:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for the addition reaction.

    Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for the condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for the cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Industrial Production Methods

The industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents that minimize environmental impact is also considered.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxypyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

4,6-Dimethoxypyridazin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethoxypyridazin-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

4,6-Dimethoxypyridazin-3-amine can be compared with other similar compounds such as:

    Pyridazine: The parent compound with no substituents.

    Pyrimidine: A similar six-membered ring with nitrogen atoms at positions 1 and 3.

    Pyrazine: A six-membered ring with nitrogen atoms at positions 1 and 4.

Uniqueness

This compound is unique due to the presence of methoxy groups at positions 4 and 6, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

4,6-dimethoxypyridazin-3-amine

InChI

InChI=1S/C6H9N3O2/c1-10-4-3-5(11-2)8-9-6(4)7/h3H,1-2H3,(H2,7,9)

InChI Key

ZRLRIWOGNHFUOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NN=C1N)OC

Origin of Product

United States

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